molecular formula C25H26N4O3 B11266892 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide

Cat. No.: B11266892
M. Wt: 430.5 g/mol
InChI Key: ZHLCBZUKPVJNHA-UHFFFAOYSA-N
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Description

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core, an ethoxyphenyl group, and a phenylpropylacetamide moiety.

Preparation Methods

The synthesis of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the pyrazolo[1,5-a]pyrazine core.

    Attachment of the phenylpropylacetamide moiety: This final step involves the coupling of the phenylpropylacetamide group to the intermediate compound, typically using amide bond formation techniques.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups within the molecule are replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-phenylpropyl)acetamide can be compared with other similar compounds, such as:

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological or chemical properties.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-phenylpropyl)acetamide

InChI

InChI=1S/C25H26N4O3/c1-2-32-21-12-10-20(11-13-21)22-17-23-25(31)28(15-16-29(23)27-22)18-24(30)26-14-6-9-19-7-4-3-5-8-19/h3-5,7-8,10-13,15-17H,2,6,9,14,18H2,1H3,(H,26,30)

InChI Key

ZHLCBZUKPVJNHA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCCCC4=CC=CC=C4

Origin of Product

United States

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